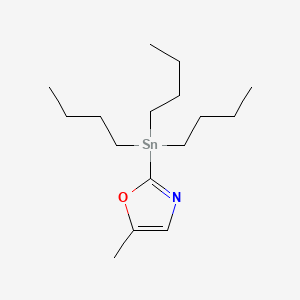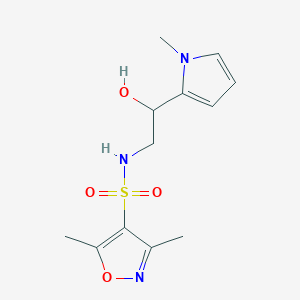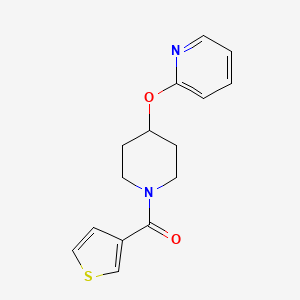![molecular formula C14H22N2O2S B2702625 (E)-N-[1-(Dimethylamino)-2-methylpropan-2-yl]-2-phenylethenesulfonamide CAS No. 2094962-77-1](/img/structure/B2702625.png)
(E)-N-[1-(Dimethylamino)-2-methylpropan-2-yl]-2-phenylethenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-[1-(Dimethylamino)-2-methylpropan-2-yl]-2-phenylethenesulfonamide, commonly known as DMPSA, is a sulfonamide-based compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. DMPSA belongs to a class of compounds known as sulfonylureas, which are widely used as antidiabetic drugs. However, DMPSA has been found to have unique properties that make it a promising candidate for use in various scientific research applications.
Wirkmechanismus
The mechanism of action of DMPSA involves the inhibition of the enzyme sulfonylurea receptor 1 (SUR1). This enzyme is involved in the regulation of insulin secretion and is also present in various other tissues, including the brain. Inhibition of SUR1 by DMPSA has been found to have various beneficial effects, including the inhibition of cancer cell proliferation and the reduction of inflammation.
Biochemical and Physiological Effects:
DMPSA has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including carbonic anhydrase and acetylcholinesterase. DMPSA has also been found to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. In addition, DMPSA has been found to have antioxidant properties, which can help protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of DMPSA for use in lab experiments is its high purity and stability. DMPSA has been found to be stable under various conditions and can be easily synthesized in large quantities. However, one of the limitations of DMPSA is its relatively high cost compared to other compounds.
Zukünftige Richtungen
There are various future directions for the use of DMPSA in scientific research. One potential direction is the development of DMPSA-based drugs for the treatment of cancer and other diseases. Another direction is the investigation of the effects of DMPSA on various physiological processes, including glucose metabolism and insulin secretion. Further studies are also needed to investigate the potential side effects of DMPSA and its long-term safety. Overall, DMPSA has shown great promise as a compound for use in various scientific research applications.
Synthesemethoden
The synthesis of DMPSA involves the reaction of N,N-dimethylaminoethyl chloride with 2-phenylethenesulfonamide in the presence of potassium carbonate. The resulting product is then treated with isobutylmagnesium chloride to obtain DMPSA. This method has been optimized to yield high purity DMPSA with a good yield.
Wissenschaftliche Forschungsanwendungen
DMPSA has been extensively studied for its potential applications in various scientific research areas. One of the most promising applications of DMPSA is in the treatment of cancer. Studies have shown that DMPSA can inhibit the proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. DMPSA has also been found to be effective in treating other diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Eigenschaften
IUPAC Name |
(E)-N-[1-(dimethylamino)-2-methylpropan-2-yl]-2-phenylethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2S/c1-14(2,12-16(3)4)15-19(17,18)11-10-13-8-6-5-7-9-13/h5-11,15H,12H2,1-4H3/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXKKHRJXFPUYQI-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN(C)C)NS(=O)(=O)C=CC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CN(C)C)NS(=O)(=O)/C=C/C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(dimethylamino)-2-methylpropan-2-yl]-2-phenylethene-1-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(1,3-Benzodioxol-5-ylmethyl)-6-morpholin-4-yl-2-[(4-nitrophenyl)methylsulfanyl]quinazolin-4-one](/img/structure/B2702544.png)



![methyl 4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoate](/img/structure/B2702550.png)

![ethyl 2-[({5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetyl)amino]benzoate](/img/structure/B2702552.png)
![3-benzyl-1-(4-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2702553.png)


![N-(1-cyanocycloheptyl)-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetamide](/img/structure/B2702559.png)
![2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2702560.png)

